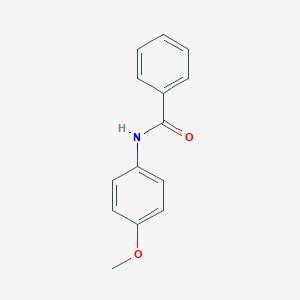

N-(4-Methoxyphenyl)benzamide

説明

The exact mass of the compound N-(4-Methoxyphenyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEBHMMBUBEEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225705 | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-54-0 | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of N-(4-Methoxyphenyl)benzamide from 4-Methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Methoxyphenyl)benzamide, a valuable intermediate in organic and medicinal chemistry. The primary focus is on the widely employed Schotten-Baumann reaction, utilizing 4-methoxyaniline and benzoyl chloride as starting materials. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data and characterization of the final product. The information herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize N-(4-Methoxyphenyl)benzamide in a laboratory setting.

Introduction

N-(4-Methoxyphenyl)benzamide, also known as N-benzoyl-p-anisidine, is a secondary amide that serves as a crucial building block in the synthesis of various organic molecules, including potential pharmaceutical agents. The presence of the methoxy (B1213986) group on the aniline (B41778) ring and the benzoyl group provides a scaffold that can be further functionalized to explore a wide range of chemical space. The most common and efficient method for the preparation of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1] This guide will delve into the practical aspects of this synthesis.

Reaction Mechanism and Signaling Pathway

The synthesis of N-(4-Methoxyphenyl)benzamide from 4-methoxyaniline and benzoyl chloride proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. The mechanism involves the nucleophilic attack of the nitrogen atom of 4-methoxyaniline on the electrophilic carbonyl carbon of benzoyl chloride. A base, typically aqueous sodium hydroxide (B78521), is used to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Caption: Reaction mechanism for the synthesis of N-(4-Methoxyphenyl)benzamide.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of N-(4-Methoxyphenyl)benzamide based on the Schotten-Baumann reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxyaniline (p-anisidine) | 123.15 | 2.46 g | 0.02 |

| Benzoyl Chloride | 140.57 | 2.81 g (2.3 mL) | 0.02 |

| Sodium Hydroxide (10% aq. solution) | 40.00 | 20 mL | - |

| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | 50 mL | - |

| Hydrochloric Acid (1 M aq. solution) | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate (aq. solution) | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Ethanol (B145695) | 46.07 | As needed | - |

Procedure

-

Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 2.46 g (0.02 mol) of 4-methoxyaniline in 30 mL of dichloromethane.

-

Addition of Base: To the solution, add 20 mL of a 10% aqueous sodium hydroxide solution. Stir the biphasic mixture vigorously using a magnetic stirrer.

-

Addition of Benzoyl Chloride: Slowly add 2.81 g (2.3 mL, 0.02 mol) of benzoyl chloride dropwise to the stirring mixture over a period of 15-20 minutes. The reaction is exothermic, so the addition should be controlled to maintain the temperature around room temperature.

-

Reaction: After the addition is complete, continue stirring the mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of water, 20 mL of 1 M hydrochloric acid, and 20 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield pure N-(4-Methoxyphenyl)benzamide as a white crystalline solid.

-

Caption: Experimental workflow for the synthesis of N-(4-Methoxyphenyl)benzamide.

Data Presentation

Physical and Spectroscopic Data

The synthesized N-(4-Methoxyphenyl)benzamide can be characterized by its physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₂ | [2][3] |

| Molecular Weight | 227.26 g/mol | [2][3] |

| Melting Point | 154-156 °C | [2] |

| Appearance | White crystalline solid | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (d, 2H), 7.55-7.40 (m, 3H), 7.48 (d, 2H), 6.90 (d, 2H), 3.82 (s, 3H), 8.0 (br s, 1H, NH) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8, 156.7, 135.0, 131.7, 131.2, 128.7, 127.0, 122.2, 114.2, 55.5 | |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch), 1530 (N-H bend), 1245 (C-O stretch) |

Reaction Yields under Various Conditions

The yield of the Schotten-Baumann reaction can be influenced by factors such as the choice of base, solvent, and reaction temperature. While specific comparative data for the synthesis of N-(4-Methoxyphenyl)benzamide is not extensively tabulated in the literature, general trends for Schotten-Baumann reactions can be informative. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for similar amide syntheses.[4]

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% aq. NaOH | Dichloromethane | Room Temp. | 2 | ~85-95 |

| 2 | Pyridine | Dichloromethane | Room Temp. | 2 | ~80-90 |

| 3 | Triethylamine | Dichloromethane | Room Temp. | 2 | ~75-85 |

| 4 | 10% aq. NaOH | Toluene | 50 | 1 | ~80-90 |

| 5 | - | Microwave (solvent-free) | 120 | 0.25 | >90 |

Note: The yields presented are typical ranges observed for Schotten-Baumann reactions and may vary based on specific experimental conditions.

Conclusion

The synthesis of N-(4-Methoxyphenyl)benzamide from 4-methoxyaniline and benzoyl chloride via the Schotten-Baumann reaction is a robust and high-yielding method. This guide provides a detailed protocol and relevant data to facilitate its successful implementation in a research setting. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a valuable transformation for organic and medicinal chemists. Further optimization, for instance, through the use of microwave irradiation, can lead to even more efficient and environmentally friendly synthetic routes.

References

Crystal Structure Analysis of N-(4-Methoxyphenyl)benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of N-(4-Methoxyphenyl)benzamide (C14H13NO2), a compound of interest in medicinal chemistry and materials science. The document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination, offering valuable insights for researchers in drug design and crystal engineering.

Molecular Structure and Crystallographic Data

N-(4-Methoxyphenyl)benzamide consists of a central amide linkage between a phenyl ring and a 4-methoxyphenyl (B3050149) ring. The crystal structure of this molecule has been determined by single-crystal X-ray diffraction at both room temperature and low temperature (173 K), revealing different polymorphic forms.

Two primary crystallographic studies provide the basis for our current understanding of this structure. A room-temperature determination resulted in a triclinic crystal system (space group P-1), while a low-temperature analysis revealed a monoclinic form (space group P21/c).[1][2] The key crystallographic data from these studies are summarized in the tables below for clear comparison.

Crystal Data and Structure Refinement

The following tables present the detailed crystallographic data and refinement parameters for the two known crystal structures of N-(4-Methoxyphenyl)benzamide.

Table 1: Crystal Data for N-(4-Methoxyphenyl)benzamide

| Parameter | Room Temperature Structure | Low-Temperature Structure (173 K) |

| Chemical Formula | C14H13NO2 | C14H13NO2 |

| Formula Weight ( g/mol ) | 227.25 | 227.25 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 5.308 (3) | 26.783 (2) |

| b (Å) | 7.709 (4) | 5.3040 (4) |

| c (Å) | 14.109 (7) | 8.1633 (6) |

| α (°) | 96.911 (8) | 90 |

| β (°) | 99.210 (8) | 94.671 (3) |

| γ (°) | 90.511 (9) | 90 |

| Volume (ų) | 565.5 (5) | 1154.91 (15) |

| Z | 2 | 4 |

Data sourced from Wang et al. (2014) and Chang et al. (2022).[1][2]

Table 2: Data Collection and Refinement Details

| Parameter | Room Temperature Structure | Low-Temperature Structure (173 K) |

| Diffractometer | Bruker SMART CCD | Not Specified |

| Radiation | Mo Kα (λ = 0.71073 Å) | Not Specified |

| Temperature (K) | 296 | 173 |

| Absorption Correction | Multi-scan (SADABS) | Not Specified |

| Measured Reflections | 3188 | Not Specified |

| Independent Reflections | 2005 | Not Specified |

| Rint | 0.013 | Not Specified |

| R[F² > 2σ(F²)] | 0.036 | Not Specified |

| wR(F²) | 0.097 | Not Specified |

| Goodness-of-fit (S) | 1.03 | Not Specified |

Data primarily sourced from Wang et al. (2014).[2]

Experimental Protocols

Synthesis of N-(4-Methoxyphenyl)benzamide

A common synthetic route to N-(4-methoxyphenyl)benzamide involves the amidation of a benzoyl derivative with 4-methoxyaniline. While various specific methods exist, a general representative procedure is as follows:

-

Reactant Preparation : Equimolar amounts of 4-methoxyaniline and a benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) are prepared. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often used to neutralize the acid byproduct.

-

Reaction : The 4-methoxyaniline and base are dissolved in a suitable aprotic solvent (e.g., chloroform, dichloromethane, or THF). The benzoylating agent is then added dropwise to the solution, typically at room temperature or under mild heating. The reaction is stirred for a period ranging from a few hours to overnight.

-

Work-up and Purification : Upon completion, the reaction mixture is typically washed with dilute acid (e.g., HCl) and a basic solution (e.g., NaHCO3) to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or ethyl acetate/hexane, to yield the pure N-(4-Methoxyphenyl)benzamide.[3]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. A widely used method for growing crystals of N-(4-methoxyphenyl)benzamide is slow solvent evaporation or vapor diffusion:

-

Solution Preparation : A saturated solution of the purified compound is prepared in a suitable solvent, such as ethyl acetate.

-

Crystal Growth :

-

Slow Evaporation : The solution is loosely covered and left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.

-

Vapor Diffusion : A concentrated solution of the compound in a good solvent (e.g., ethyl acetate) is placed in a small open vial. This vial is then placed in a larger sealed container containing a poor solvent (e.g., hexanes) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]

-

X-ray Data Collection and Structure Solution

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically at 173 K or 296 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD or area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[2][5] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing : The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[2]

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4][6]

Structural Insights

The molecular conformation of N-(4-Methoxyphenyl)benzamide is characterized by a significant dihedral angle between the two aromatic rings, which is approximately 65.18° in the room-temperature structure.[2][7] The central amide group is twisted with respect to both rings. In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains or more complex networks that stabilize the crystal packing.[2][7]

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to compare the gas-phase (isolated molecule) conformation with the experimentally observed solid-state structure.[1][6] These studies indicate that the conformations observed in the crystal are influenced by intermolecular interactions, such as hydrogen bonding and π-stacking, which can lead to deviations from the lowest energy conformation of an isolated molecule.[1][6] Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within the crystal.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of N-(4-Methoxyphenyl)benzamide.

Caption: Experimental workflow for the crystal structure analysis.

Conclusion

The crystal structure analysis of N-(4-Methoxyphenyl)benzamide provides fundamental insights into its solid-state conformation and intermolecular interactions. The availability of both room-temperature and low-temperature structural data allows for a more complete understanding of its polymorphic behavior. This detailed structural information is invaluable for applications in drug development, where understanding crystal packing and polymorphism is critical for formulation and bioavailability, as well as in the design of new materials with specific solid-state properties.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure of 4-meth-oxy-N-phenyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(4-Methoxyphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Methoxyphenyl)benzamide, a key structural motif in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(4-Methoxyphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Benzoyl H (ortho) |

| ~7.4-7.6 | m | 3H | Benzoyl H (meta, para) |

| ~7.5 | d | 2H | 4-Methoxyphenyl H (ortho to NH) |

| ~6.9 | d | 2H | 4-Methoxyphenyl H (meta to NH) |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

| ~8.0-9.0 | br s | 1H | Amide (N-H) |

¹³C NMR (Carbon-13 NMR) Data

Note: Specific assignments may vary slightly based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl (C=O) |

| ~156 | 4-Methoxyphenyl C (para to NH, attached to OCH₃) |

| ~138 | Benzoyl C (ipso) |

| ~131 | 4-Methoxyphenyl C (ipso, attached to NH) |

| ~131 | Benzoyl C (para) |

| ~128 | Benzoyl C (meta) |

| ~127 | Benzoyl C (ortho) |

| ~122 | 4-Methoxyphenyl C (ortho to NH) |

| ~114 | 4-Methoxyphenyl C (meta to NH) |

| ~55 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1590, ~1510, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~830 | Strong | para-Disubstituted Benzene C-H Bend (Out-of-Plane) |

| ~710, ~690 | Strong | Monosubstituted Benzene C-H Bend (Out-of-Plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 227 | High | [M]⁺ (Molecular Ion)[1] |

| 123 | Medium | [C₇H₉NO]⁺ |

| 105 | Very High | [C₇H₅O]⁺ (Benzoyl cation)[1] |

| 77 | High | [C₆H₅]⁺ (Phenyl cation)[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of N-(4-Methoxyphenyl)benzamide was accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Spectra were acquired at room temperature.

-

A sufficient number of scans were collected to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Proton-decoupled spectra were acquired.

-

A larger number of scans were necessary to obtain a spectrum with adequate signal intensity.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of N-(4-Methoxyphenyl)benzamide was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The IR spectrum was recorded, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of N-(4-Methoxyphenyl)benzamide was prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[1]

-

Procedure:

-

The sample solution was introduced into the ion source.

-

The resulting ions were separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector recorded the abundance of each ion.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of N-(4-Methoxyphenyl)benzamide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

N-(4-Methoxyphenyl)benzamide: A Comprehensive Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N-(4-Methoxyphenyl)benzamide, a compound of interest in medicinal chemistry and materials science. This document compiles available data on its physical characteristics and solubility in common solvents. Furthermore, it outlines standardized experimental protocols for the determination of these properties and includes a schematic for its synthesis, offering a valuable resource for laboratory investigation.

Core Physical and Chemical Properties

N-(4-Methoxyphenyl)benzamide is a white solid organic compound. Its core structure consists of a benzamide (B126) group where the nitrogen atom is substituted with a 4-methoxyphenyl (B3050149) group. This substitution significantly influences its chemical properties and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Melting Point | 150-152 °C | |

| Boiling Point | No experimental data available. Predicted to be high due to its molecular weight and polar nature. | |

| Density | No experimental data available. | |

| Appearance | White solid |

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic nature of the two aromatic rings is expected to limit its solubility in water.[2] |

| Ethanol | Moderately Soluble | The ability to engage in hydrogen bonding with alcohols is expected to facilitate dissolution.[2] |

| Methanol | Moderately Soluble | Similar to ethanol, hydrogen bonding potential should lead to moderate solubility.[2] |

| Acetone (B3395972) | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent.[2] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Polar aprotic solvents like DMSO are anticipated to effectively solvate the molecule.[2] |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the compound.[2] |

| Hexane | Insoluble | The high polarity of the amide and ether groups predicts low solubility in non-polar solvents.[2] |

| Toluene (B28343) | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the phenyl rings, but overall solubility is expected to be low due to the polar functional groups.[2] |

Experimental Protocols

To obtain precise and reliable data for the physical and solubility properties of N-(4-Methoxyphenyl)benzamide, the following established experimental protocols are recommended.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry N-(4-Methoxyphenyl)benzamide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).

-

Heating: The apparatus is heated gradually, with constant stirring of the heating fluid to ensure uniform temperature distribution. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of N-(4-Methoxyphenyl)benzamide is added to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the constant temperature during this step to prevent changes in solubility.

-

Quantification: The concentration of N-(4-Methoxyphenyl)benzamide in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, after creating a calibration curve with known concentrations of the compound. The solubility is then expressed in units such as mg/mL or mol/L.

Synthesis and Workflow

N-(4-Methoxyphenyl)benzamide is typically synthesized via the acylation of 4-methoxyaniline with benzoyl chloride. The following diagrams illustrate the logical workflow for its synthesis and the experimental procedure for determining its physical properties.

Caption: Synthesis workflow for N-(4-Methoxyphenyl)benzamide.

Caption: Experimental workflow for property determination.

References

Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide (B126) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The versatility of the benzamide structure allows for diverse substitutions, enabling the fine-tuning of their biological activity. This has led to extensive investigation into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide offers an in-depth overview of the methodologies for the biological activity screening of novel benzamide derivatives, complete with detailed experimental protocols, tabulated quantitative data from recent studies, and visualizations of key pathways and workflows to aid in the design and execution of screening programs.

Anticancer Activity Screening

A significant area of research for novel benzamide derivatives is in the field of oncology. These compounds have been shown to target various mechanisms involved in cancer progression, including enzymatic activity and cell signaling pathways.

Enzyme Inhibition

1.1.1. Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several benzamide derivatives have been identified as potent HDAC inhibitors.[1]

Quantitative Data: HDAC Inhibitory Activity of Benzamide Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| MS-275 (Entinostat) | HDAC1 | 0.93 | [2] |

| HDAC2 | 0.95 | [2] | |

| HDAC3 | 1.80 | [2] | |

| Compound 7j | HDAC1 | 0.65 | [2] |

| HDAC2 | 0.78 | [2] | |

| HDAC3 | 1.70 | [2] | |

| Compound 1 (MS-275) | Partially Purified HDAC | 4.8 | [3] |

| Sodium Butyrate | Partially Purified HDAC | 140 | [3] |

| Trichostatin A | Partially Purified HDAC | 0.0046 | [3] |

1.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP-1 is a key enzyme in the repair of DNA single-strand breaks. Inhibiting PARP-1 in cancers with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality and tumor cell death.

Quantitative Data: PARP-1 Inhibitory Activity of Benzamide Derivatives

| Compound ID | Target | IC50 | Cancer Cell Line (Antiproliferative IC50) | Reference |

| Compound 13f | PARP-1 | 0.25 nM | HCT116 (0.30 µM), DLD-1 (2.83 µM) | [4] |

| Compound 23f | PARP-1 | 5.17 nM | HCT116 (7.87 µM) | [5] |

| Compound 27f | PARP-1 | 6.06 nM | HCT116 (8.93 µM) | [5] |

| 3-Aminobenzamide (B1265367) | PARP-1 | 33 µM | - | [6] |

| Nicotinamide (B372718) | PARP-1 | 210 µM | - | [6] |

Antiproliferative Activity

The initial step in screening for anticancer potential is to assess the cytotoxicity of the novel benzamide derivatives against a panel of human cancer cell lines.

Quantitative Data: Antiproliferative Activity of Benzamide Derivatives

| Compound ID | Cancer Cell Line | IC50 | Reference |

| Compound 20b | A549 (Lung) | 12 nM | [7] |

| H460 (Lung) | 12 nM | [7] | |

| HT-29 (Colon) | 27 nM | [7] | |

| MDA-MB-231 (Breast) | 15 nM | [7] | |

| Nimesulide Derivative | MDA-MB-468 (Breast) | 3.89 nM | [8] |

| DU145 (Prostate) | 2.298 nM | [8] | |

| Compound 8u | A549 (Lung) | 0.165 µM | [9] |

Antimicrobial Activity Screening

Benzamide derivatives have also been explored for their potential to combat bacterial and fungal infections. The primary screening method for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity of Benzamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a | Bacillus subtilis | 6.25 | [1] |

| Escherichia coli | 3.12 | [1] | |

| Compound 6b | Escherichia coli | 3.12 | [1] |

| Compound 6c | Bacillus subtilis | 6.25 | [1] |

| Compound 2 | Porphyromonas gingivalis | 62.50 | [10] |

| Staphylococcus aureus | 125 | [10] | |

| Compound 3 | Escherichia coli | 31.25 | [10] |

| Pseudomonas aeruginosa | 41.66 | [10] | |

| Compound 4a | Staphylococcus epidermidis | 31.25 | [10] |

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Benzamide derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenases (COX).

Quantitative Data: COX Inhibitory Activity of Benzamide Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.129 | >387.6 | [11] |

| Cyclic Imide 2 | COX-2 | 0.15 | >333.3 | [11] |

| Cyclic Imide 3 | COX-2 | 0.17 | >294.1 | [11] |

| Cyclic Imide 4 | COX-2 | 0.16 | >312.5 | [11] |

| Cyclic Imide 9 | COX-2 | 0.20 | >250.0 | [11] |

| Cyclic Imide 11 | COX-2 | 0.18 | >277.8 | [11] |

| Cyclic Imide 12 | COX-2 | 0.15 | >333.3 | [11] |

| Cyclic Imide 13 | COX-2 | 0.16 | >312.5 | [11] |

| Cyclic Imide 18 | COX-2 | 0.15 | >333.3 | [11] |

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

-

96-well plates

-

Human cancer cell lines

-

Complete culture medium

-

Benzamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the benzamide derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay determines the inhibitory activity of compounds against specific HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Benzamide derivatives

-

Developer solution (containing Trypsin and Trichostatin A)

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add the HDAC enzyme and various concentrations of the benzamide derivatives to the assay buffer. Incubate for 10-15 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C.

-

Reaction Termination and Signal Development: Add the developer solution to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm). The decrease in fluorescence signal corresponds to the inhibition of HDAC activity.

In Vitro PARP-1 Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of PARP-1, often using a colorimetric or fluorometric method to detect the product of the PARP-1 reaction, poly(ADP-ribose) (PAR).

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (histones or sheared DNA)

-

NAD⁺ (substrate)

-

Assay buffer

-

Benzamide derivatives

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB for HRP)

-

96-well plates

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with histones or DNA to activate PARP-1.

-

Reaction Mixture Preparation: In each well, add the PARP-1 enzyme, NAD⁺, and various concentrations of the benzamide derivatives in the assay buffer.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARP-1 reaction.

-

Detection: Wash the plate and add the anti-PAR antibody-HRP conjugate. Incubate for 1 hour.

-

Signal Generation: After another wash, add the HRP substrate.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. A decrease in signal indicates inhibition of PARP-1 activity.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Benzamide derivatives

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the benzamide derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(4-Methoxyphenyl)benzamide, a molecule belonging to the benzamide (B126) class of compounds. The benzamide scaffold is a significant feature in medicinal chemistry and organic synthesis due to its stability, neutrality, and ability to participate in hydrogen bonding.[1] These characteristics make it a common structural motif in a wide array of pharmacologically active substances.[1] This document details the chemical identifiers, physicochemical properties, a representative synthesis protocol, and the potential biological relevance of N-(4-Methoxyphenyl)benzamide and its derivatives.

Chemical Identifiers and Properties

The fundamental chemical identifiers for N-(4-Methoxyphenyl)benzamide are crucial for its unambiguous identification in databases and research literature.

| Identifier | Value |

| IUPAC Name | N-(4-methoxyphenyl)benzamide |

| SMILES | COc1ccc(NC(=O)c2ccccc2)cc1 |

| InChIKey | KEEBHMMBUBEEOV-UHFFFAOYSA-N[2] |

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol [2] |

| CAS Number | 7472-54-0[1] |

A comprehensive list of computed physicochemical properties is provided below, offering insights into the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Weight | 227.26 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 227.094628657 Da | PubChem |

| Monoisotopic Mass | 227.094628657 Da | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

Synthesis of N-(4-Methoxyphenyl)benzamide: An Experimental Protocol

The synthesis of N-(4-Methoxyphenyl)benzamide is typically achieved through the formation of an amide bond between benzoyl chloride and 4-methoxyaniline.[1] This reaction is a standard procedure in organic synthesis. The following protocol is a representative method.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of N-(4-Methoxyphenyl)benzamide.

Materials and Reagents:

-

Benzoyl chloride

-

4-Methoxyaniline (p-anisidine)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (B145695) or Ethyl acetate/Hexanes for recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 equivalents) to the solution at room temperature.[3]

-

Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexanes to yield the pure N-(4-Methoxyphenyl)benzamide.[3]

Experimental Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of N-(4-Methoxyphenyl)benzamide is depicted in the following diagram.

Figure 2: General workflow for the synthesis of N-(4-Methoxyphenyl)benzamide.

Biological and Therapeutic Context

While specific signaling pathways for N-(4-Methoxyphenyl)benzamide are not extensively documented, the broader class of N-substituted benzamides has shown a wide range of biological activities.[4] Research into derivatives of this core structure has revealed potential therapeutic applications.

-

Anthelmintic Properties: A related compound, N-(4-Methoxyphenyl)pentanamide, has demonstrated anthelmintic activity against the nematode Toxocara canis.[5] This activity is suggested to be similar to that of albendazole, which involves binding to tubulin and disrupting microtubule formation in the parasites.[5]

-

Anti-HBV Agents: N-phenylbenzamide derivatives have been investigated for their antiviral effects, including activity against the Hepatitis B virus (HBV).[6] One study showed that a derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, exhibited potent anti-HBV activity, potentially by increasing the levels of the antiviral protein APOBEC3G.[6]

-

Other Potential Applications: Various N-substituted benzamides have been explored for a range of other therapeutic uses, including as anti-Alzheimer's agents, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and insecticidal agents.[1]

The N-(4-Methoxyphenyl)benzamide scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.

References

- 1. N-(4-Methoxyphenyl)benzamide | 7472-54-0 | Benchchem [benchchem.com]

- 2. N-(4-methoxyphenyl)benzamide [stenutz.eu]

- 3. benchchem.com [benchchem.com]

- 4. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Molecular weight and formula of N-(4-Methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(4-Methoxyphenyl)benzamide, a compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Data Summary

The fundamental quantitative data for N-(4-Methoxyphenyl)benzamide are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 7472-54-0 |

| Melting Point | 154 °C |

| InChI Key | KEEBHMMBUBEEOV-UHFFFAOYSA-N |

Synthesis Protocol: Schotten-Baumann Reaction

A standard and efficient method for the synthesis of N-(4-Methoxyphenyl)benzamide is the Schotten-Baumann reaction. This procedure involves the acylation of p-anisidine (B42471) with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

Experimental Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in dichloromethane.

-

Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

-

Acylation: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(4-Methoxyphenyl)benzamide as a solid.

Characterization Data

The structure of the synthesized N-(4-Methoxyphenyl)benzamide can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals. The methoxy (B1213986) (-OCH₃) group protons typically appear as a singlet around 3.77-3.83 ppm.[1] The aromatic protons of the benzoyl and 4-methoxyphenyl (B3050149) groups will be observed in the range of 7.4-7.9 ppm.[1] A broad singlet, corresponding to the amide (N-H) proton, is also a key feature and is usually found further downfield.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the amide group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption band for the C=O stretching of the amide group is expected around 1640-1680 cm⁻¹. The N-H stretching vibration will appear as a sharp peak in the region of 3300-3500 cm⁻¹.

Visualizations

The following diagrams illustrate the synthesis and workflow for N-(4-Methoxyphenyl)benzamide.

Caption: Experimental workflow for the synthesis of N-(4-Methoxyphenyl)benzamide.

Caption: Logical relationship of the Schotten-Baumann reaction mechanism.

References

N-Phenylbenzamide Compounds: A Comprehensive Technical Guide to Their Therapeutic Targets

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the diverse therapeutic targets of N-phenylbenzamide compounds, offering valuable insights for researchers, scientists, and drug development professionals. This document outlines the significant potential of this chemical scaffold in antiparasitic, antiviral, and anticancer applications, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

Introduction

N-phenylbenzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their structural simplicity and amenability to chemical modification have made them attractive candidates for drug discovery programs. This guide consolidates current research to highlight the most promising therapeutic avenues for these compounds, focusing on their mechanisms of action and the experimental frameworks used for their evaluation.

Antiparasitic Activity: Targeting Kinetoplastid DNA

A significant area of investigation for N-phenylbenzamide derivatives is their potent activity against kinetoplastid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.

Mechanism of Action: Certain N-phenylbenzamide derivatives, particularly bis(2-aminoimidazolines), act as DNA minor groove binders.[1] These compounds show a strong preference for the AT-rich regions of kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites.[1][2] This binding can displace essential High Mobility Group (HMG)-box-containing proteins, leading to the disruption of kDNA function and ultimately parasite death.[1]

Quantitative Data Summary:

| Compound Series | Target Organism | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Bis(2-aminoimidazolines) | T. b. brucei (WT) | 0.83 | >20 (HEK) | >24 | [1] |

| Bis(2-aminoimidazolines) | L. donovani (promastigote) | 4.29 | >20 (HEK) | >4.7 | [1] |

| Bisarylimidamides (3a) | T. b. brucei (WT) | 0.04 | >20 (HEK) | >500 | [1] |

| Bisarylimidamides (3a) | T. cruzi (amastigote) | 0.45 | 11.2 (L929) | 24.9 | [1] |

| Bisarylimidamides (3a) | L. donovani (amastigote) | 0.26 | >20 (THP-1) | >76.9 | [1] |

| N-phenylbenzamide (9) | S. mansoni | 0.08 | 9.8 (HEK 293) | 123 | [3] |

| N-phenylbenzamide (11) | S. mansoni | 1.10 | 11.1 (HEK 293) | 10.1 | [3] |

| N-phenylbenzamide (38) | S. mansoni | 1.16 | >20 (HEK 293) | >17.2 | [4] |

Experimental Protocol: Anti-kinetoplastid Phenotypic Screening

This protocol outlines a two-stage screening process to identify compounds active against both extracellular and intracellular forms of Leishmania donovani.

Part A: Primary Screening (Promastigotes)

-

Cell Culture: Culture L. donovani promastigotes in M199 medium at 26°C to the mid-log phase.

-

Compound Addition: Dispense promastigotes into 384-well plates. Add test compounds at various concentrations. Include vehicle (DMSO) and positive (Amphotericin B) controls.

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assay: Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours.

-

Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to controls. Compounds with ≥70% inhibition are considered primary hits.

Part B: Secondary Screening (Intracellular Amastigotes)

-

Macrophage Differentiation: Seed THP-1 monocytes into 384-well imaging plates and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours at 37°C with 5% CO₂.

-

Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1 and incubate for 24 hours.

-

Compound Treatment: Wash the cells to remove extracellular parasites and add fresh medium containing the test compounds.

-

Incubation: Incubate for 72 hours at 37°C with 5% CO₂.

-

Staining: Fix the cells and stain with a DNA dye (e.g., DAPI) to visualize host and parasite nuclei.

-

Imaging and Analysis: Use a high-content imager to determine the number of host cells and intracellular parasites. Calculate the infection index and determine the IC50 value. A parallel assay on uninfected macrophages is performed to determine the cytotoxic concentration (CC50) and calculate the Selectivity Index (SI = CC50/IC50).

Workflow for Anti-kinetoplastid Drug Discovery

Antiviral Activity: Targeting Enterovirus 71

Several N-phenylbenzamide derivatives have demonstrated significant in vitro activity against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.

Mechanism of Action: While the precise mechanism for many N-phenylbenzamide derivatives is still under investigation, it is hypothesized that they may act as capsid-binding inhibitors. This interaction would stabilize the viral capsid, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.

Quantitative Data Summary:

| Compound | EV71 Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | SZ-98 | 5.7 ± 0.8 | 620 ± 0.0 | 109 | [5][6] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | JS-52-3 | 12 ± 1.2 | 620 ± 0.0 | 52 | [5][6] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | H | 12 ± 1.2 | 620 ± 0.0 | 52 | [5][6] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | BrCr | 11 ± 1.5 | 620 ± 0.0 | 56 | [5][6] |

| Pirodavir (control) | SZ-98 | 0.6 ± 0.1 | 31 ± 2.2 | 52 | [5] |

| Compound 23 | EV71 (SZ-98) | <5.00 | - | - | [7] |

| Compound 29 | EV71 (SZ-98) | <5.00 | - | - | [7] |

Experimental Protocol: Anti-EV71 Cytopathic Effect (CPE) Inhibition Assay

-

Cell Seeding: Seed Vero or RD cells into 96-well plates and incubate for 24 hours to form a monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Infection and Treatment: Add the compound dilutions to the cells, followed by the addition of EV71 at a specific multiplicity of infection (MOI). Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (e.g., pirodavir) wells.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ until the cytopathic effect in the virus control wells is evident (typically 48-72 hours).

-

CPE Observation: Observe the cells microscopically for the presence of CPE.

-

Cell Viability Measurement: Add a cell viability reagent (e.g., MTT or MTS) to quantify the number of viable cells.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (TC50) from the dose-response curves. The selectivity index (SI) is calculated as TC50/IC50.

Workflow for Antiviral Screening

Anticancer Activity: Multiple Mechanisms of Action

N-phenylbenzamide derivatives have demonstrated promising anticancer activity through various mechanisms, including inhibition of topoisomerases and tyrosine kinases.

Topoisomerase I/II Inhibition

Certain N-phenylbenzamide-acridine hybrids have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for DNA replication and repair.

Mechanism of Action: These compounds are thought to stabilize the covalent complex formed between topoisomerases and DNA, leading to DNA strand breaks and the induction of apoptosis.

Quantitative Data Summary:

| Compound | Cell Line | IC50 (µM) | Target | Reference |

| 9b | CCRF-CEM | 0.82 | Topo I/II | [8] |

| 9b | U937 | 0.33 | Topo I/II | [8] |

| 9c | CCRF-CEM | 0.91 | Topo I/II | [8] |

| 9d | CCRF-CEM | 0.88 | Topo I/II | [8] |

| 9d | U937 | 0.23 | Topo I/II | [8] |

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x Topo I assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding human Topoisomerase I enzyme. Include a "no enzyme" control.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

-

Agarose (B213101) Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

-

Analysis: Inhibition of Topo I activity is indicated by a dose-dependent increase in the supercoiled DNA band and a decrease in the relaxed DNA band.

ABL1 Kinase Inhibition

Imidazole-based N-phenylbenzamide derivatives have been identified as potential inhibitors of Abelson (ABL) tyrosine kinase, a key player in chronic myeloid leukemia (CML).

Mechanism of Action: These compounds are structurally similar to the clinically used ABL1 kinase inhibitor nilotinib (B1678881) and are predicted to bind to the ATP-binding site of the ABL1 kinase domain, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.

Quantitative Data Summary:

| Compound | Cell Line | IC50 (µM) | Target | Reference |

| 4e | A549 (Lung) | 8.9 | ABL1 Kinase | [9] |

| 4e | HeLa (Cervical) | 11.1 | ABL1 Kinase | [9] |

| 4e | MCF-7 (Breast) | 9.2 | ABL1 Kinase | [9] |

| 4f | A549 (Lung) | 7.5 | ABL1 Kinase | [9] |

| 4f | HeLa (Cervical) | 9.3 | ABL1 Kinase | [9] |

| 4f | MCF-7 (Breast) | 8.9 | ABL1 Kinase | [9] |

| 7 | K562 (Leukemia) | 2.27 | Protein Kinases | [10] |

| 10 | K562 (Leukemia) | 2.53 | Protein Kinases | [10] |

| 7 | HL-60 (Leukemia) | 1.42 | Protein Kinases | [10] |

| 10 | HL-60 (Leukemia) | 1.52 | Protein Kinases | [10] |

Signaling Pathway: ABL1 Kinase Inhibition

Inhibition of the Mitochondrial Permeability Transition Pore (PTP)

N-phenylbenzamide derivatives have also been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a channel in the inner mitochondrial membrane implicated in various forms of cell death.

Mechanism of Action: Persistent opening of the PTP leads to mitochondrial dysfunction. N-phenylbenzamide compounds can inhibit this opening, thereby preserving mitochondrial integrity and preventing cell death. This is often measured by an increase in the calcium retention capacity (CRC) of mitochondria.

Quantitative Data Summary:

| Compound | Assay | EC50 | Reference |

| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (4) | Mitochondrial Swelling | 280 nM | [11][12] |

Experimental Protocol: Mitochondrial Swelling Assay

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) by differential centrifugation.

-

Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer.

-

Baseline Measurement: Measure the baseline absorbance at 540 nm in a spectrophotometer.

-

Compound Addition: Add the N-phenylbenzamide test compound to the mitochondrial suspension.

-

Induction of Swelling: Induce PTP opening and subsequent mitochondrial swelling by adding a Ca²⁺ pulse.

-

Absorbance Monitoring: Monitor the decrease in absorbance at 540 nm over time, which corresponds to mitochondrial swelling.

-

Data Analysis: Calculate the rate of swelling and the EC50 value of the compound's inhibitory effect.

Conclusion

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of therapeutic applications. Their ability to target fundamental biological structures and pathways, such as parasite DNA, viral capsids, topoisomerases, and critical cellular kinases, underscores their potential in the development of new treatments for infectious diseases and cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and exploit the therapeutic potential of N-phenylbenzamide derivatives.

References

- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Substituted Benzamide Analogs: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Substituted benzamides are a highly versatile class of compounds that form the backbone of numerous therapeutic agents due to their broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the chemical space of substituted benzamide (B126) analogs, focusing on their synthesis, diverse pharmacological applications, structure-activity relationships (SAR), and mechanisms of action. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a critical resource for professionals in drug discovery and development. The diverse therapeutic applications of these analogs, including their use as anticancer, antipsychotic, anti-inflammatory, and antimicrobial agents, are discussed in detail.[1][2][3]

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, characterized by a benzene (B151609) ring attached to a carboxamido substituent.[4] This structural motif is present in over 30 clinically approved drugs.[4] The versatility of the benzamide core allows for extensive chemical modification at the N-substituent and on the phenyl ring. These modifications can significantly alter the compound's physicochemical properties, target binding affinity, selectivity, and overall pharmacological profile.[2][5] As a result, substituted benzamides have been successfully developed to target a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, leading to treatments for psychiatric disorders, cancer, emesis, and infectious diseases.[1][2][6][7]

Synthetic Methodologies

The synthesis of substituted benzamides can be accomplished through several robust chemical strategies. The choice of method is typically dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.[8]

Common synthetic routes include:

-

Acylation with Benzoyl Chlorides : A widely used method involves the reaction of a substituted benzoyl chloride with a suitable amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][9]

-

Amide Coupling Reactions : This popular approach involves activating a substituted benzoic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU, to facilitate nucleophilic attack by an amine.[8][10]

-

Transition-Metal-Catalyzed Cross-Coupling : Advanced methods for constructing the benzamide core or for further functionalization.

-

Multi-Component Reactions : Efficient strategies that allow for the construction of complex benzamide derivatives in a single step.[8]

A generalized workflow for the synthesis and subsequent evaluation of novel substituted benzamide analogs is depicted below.

Caption: General workflow for the synthesis and evaluation of substituted benzamides.[1]

Pharmacological Landscape & Mechanisms of Action

Substituted benzamides exhibit remarkable polypharmacology, engaging a variety of biological targets.

Dopamine (B1211576) Receptor Antagonism

A primary mechanism of action for many clinically significant benzamides is the antagonism of dopamine D2 and D3 receptors.[7] This activity is central to their application as atypical antipsychotics and antiemetics.[6][7] Compounds like amisulpride (B195569), sulpiride, and metoclopramide (B1676508) are well-known examples.[11][12][13] At low doses, amisulpride is believed to block presynaptic D2/D3 autoreceptors, which increases dopamine release and contributes to its antidepressant and anti-dysthymic effects.[7][12][13] At higher doses, it blocks postsynaptic receptors, which is the basis for its antipsychotic properties.[7][13] This selective antagonism in the mesolimbic system is thought to confer an "atypical" profile, with efficacy against the negative symptoms of schizophrenia and a reduced risk of extrapyramidal side effects.[7][12]

Caption: Benzamide antagonism of presynaptic and postsynaptic D2 dopamine receptors.

Histone Deacetylase (HDAC) Inhibition

Several N-substituted benzamide derivatives have been developed as potent histone deacetylase inhibitors (HDACIs) for cancer therapy.[14][15] Entinostat (MS-275) is a prominent example.[14] These compounds typically feature a structure that can chelate the zinc ion within the active site of HDAC enzymes.[14][15] By inhibiting HDACs, these agents prevent the removal of acetyl groups from histones, leading to a more open chromatin structure. This, in turn, alters gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Mechanism of action for benzamide-based HDAC inhibitors in cancer therapy.

Other Notable Targets

The therapeutic reach of substituted benzamides extends to several other targets:

-

Acetylcholinesterase (AChE) Inhibitors : Certain benzamide and picolinamide (B142947) derivatives show potent AChE inhibitory activity, which is a key strategy in managing Alzheimer's disease.[16][17]

-

Smoothened (SMO) Antagonists : Novel benzamide derivatives can inhibit the Hedgehog signaling pathway by antagonizing the SMO receptor, offering a promising approach for treating specific cancers like medulloblastoma.[18]

-

Anti-inflammatory Agents : Some analogs act as inhibitors of cyclooxygenase (COX) enzymes, demonstrating anti-inflammatory and analgesic properties with potentially favorable gastrointestinal safety profiles.[2][19]

-

Antimicrobial Agents : The benzamide scaffold has been explored for developing agents against bacteria and fungi, with some derivatives showing promising activity.[20][21]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzamide analogs is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

On the Phenyl Ring :

-

HDAC Inhibitors : For HDACIs based on the Entinostat structure, substituents on the phenyl ring can drastically alter activity. For instance, adding a chlorine atom or a nitro-group has been shown to decrease anti-proliferative activity.[14][15]

-

Mycobacterium tuberculosis Inhibitors : In a series targeting QcrB, electron-withdrawing groups like fluorine at the C-5 position were less tolerated, while smaller, electron-rich substituents were more potent.[22]

-

-

On the Amide Nitrogen (N-substituent) :

-

HDAC Inhibitors : The N-substituent is critical as it often contains the zinc-binding group. A 2-substituent on the phenyl ring of this group is vital for anti-proliferative activity.[14][15]

-

AChE Inhibitors : The position of the dimethylamine (B145610) side chain markedly influences inhibitory activity and selectivity against AChE and BChE. Para-substituted compounds showed more potent inhibition than meta- or ortho-substituted ones.[16][17]

-

Caption: Key structure-activity relationships for substituted benzamide analogs.

Quantitative Data Summary

The following tables summarize key quantitative data for various substituted benzamide analogs, demonstrating their potency against different biological targets.

Table 1: Dopamine Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) | Reference |

|---|---|---|---|

| Amisulpride | Human D2 | 2.8 | [7] |

| Amisulpride | Human D3 | 3.2 |[7] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7a (picolinamide analog) | AChE | 2.49 ± 0.19 | [16][17] |

| 4a (benzamide analog) | AChE | > 100 | [16] |

| 4b (benzamide analog) | AChE | > 100 | [16] |

| 4c (benzamide analog) | AChE | 35.10 ± 1.57 |[16] |

Table 3: Anti-proliferative Activity of N-Substituted Benzamide HDAC Inhibitors (Entinostat Analogs)

| Compound | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | K562 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | Reference |

|---|---|---|---|---|---|

| MS-275 (Entinostat) | 2.01 ± 0.13 | 4.98 ± 0.31 | 1.02 ± 0.08 | 2.54 ± 0.19 | [14] |

| Analog 13f | 1.89 ± 0.11 | 2.03 ± 0.16 | 0.98 ± 0.06 | 1.52 ± 0.11 | [14] |

| Analog 13g | 2.54 ± 0.17 | 1.57 ± 0.13 | 1.21 ± 0.09 | 1.98 ± 0.14 | [14] |

| Analog 13h | 1.53 ± 0.10 | 3.21 ± 0.24 | 0.89 ± 0.05 | 1.33 ± 0.10 |[14] |

Key Experimental Protocols

Protocol: General Synthesis of N-Substituted Benzamides via Amide Coupling[8][14]

This protocol describes a representative synthesis using an amide coupling agent.

Materials:

-

Substituted benzoic acid (1.0 mmol)

-

Substituted amine (1.2 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol)

-

Hydroxybenzotriazole (HOBt) (1.5 mmol) or HBTU (1.0 mmol)[10]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (4.0 mmol)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the substituted benzoic acid (1.0 mmol), substituted amine (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DCM (10 mL).

-

Cool the mixture in an ice bath.

-

Slowly add TEA (4.0 mmol) to the reaction mixture.

-

Remove the ice bath and stir the solution at room temperature for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-